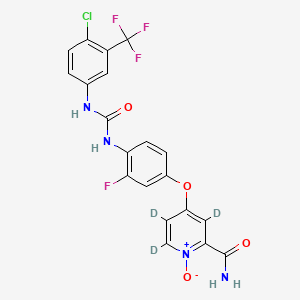
Ido1-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ido1-IN-11 is a small-molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway . This enzyme plays a pivotal role in immune escape mechanisms in cancer by suppressing T-cell function and promoting regulatory T-cell activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ido1-IN-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace substituents on the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Ido1-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Ido1-IN-11 exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition prevents the conversion of tryptophan to kynurenine, thereby reducing the accumulation of immunosuppressive metabolites. The molecular targets of this compound include the active site of IDO1, where it binds and blocks the enzyme’s catalytic function . This action leads to the restoration of T-cell function and the enhancement of anti-tumor immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ido1-IN-11 include other IDO1 inhibitors such as indoximod, epacadostat, and navoximod . These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for IDO1, which may result in improved efficacy and reduced off-target effects compared to other inhibitors . Additionally, its distinct chemical structure allows for potential modifications to enhance its therapeutic potential and overcome resistance mechanisms .
Propiedades
Fórmula molecular |
C22H17ClFN3O3 |
|---|---|
Peso molecular |
425.8 g/mol |
Nombre IUPAC |
3-[5-[(3-chlorobenzoyl)amino]pyridin-2-yl]-N-(4-fluorophenyl)oxetane-3-carboxamide |
InChI |
InChI=1S/C22H17ClFN3O3/c23-15-3-1-2-14(10-15)20(28)26-18-8-9-19(25-11-18)22(12-30-13-22)21(29)27-17-6-4-16(24)5-7-17/h1-11H,12-13H2,(H,26,28)(H,27,29) |
Clave InChI |
WDEBRZXZAXYXPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)

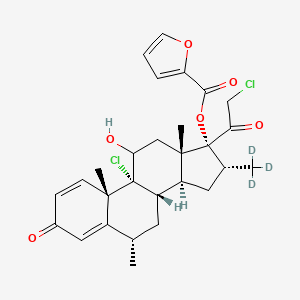
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)


![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
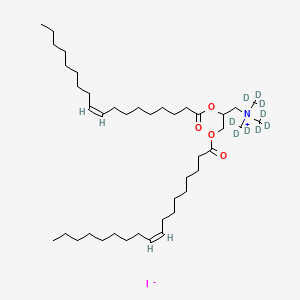
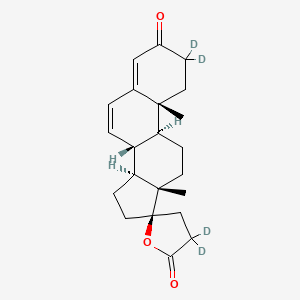
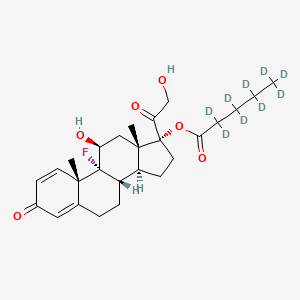
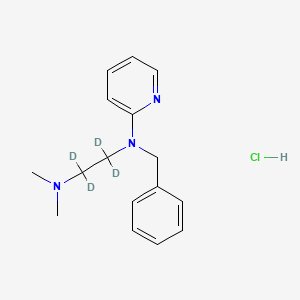
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)

